- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals, Natural Product Research, 2020, 34(22), 3169-3175

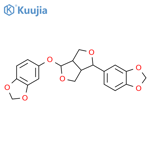

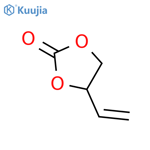

Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

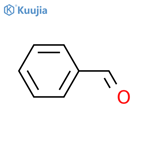

![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://de.kuujia.com/scimg/cas/166239-82-3x500.png)

166239-82-3 structure

Produktname:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

CAS-Nr.:166239-82-3

MF:C13H14O5

MW:250.247264385223

CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

-

- Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1

- InChI-Schlüssel: DRUQKRWRXOUEGS-NGERZBJRSA-N

- Lächelt: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1R:HCl

Referenz

- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs, Canadian Journal of Chemistry, 1997, 75(6), 840-849

Synthetic Routes 3

Reaktionsbedingungen

1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C

Referenz

- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

Synthetic Routes 4

Reaktionsbedingungen

1.1

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

Referenz

- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide, Journal of the Chemical Society, 1988, (3), 189-91

Synthetic Routes 5

Reaktionsbedingungen

1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

Referenz

- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

Synthetic Routes 6

Reaktionsbedingungen

1.1R:Et3N, C:4-DMAP, S:CH2Cl2

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

Referenz

- Chiral Diselenides in the Total Synthesis of (+)-Samin, Journal of Organic Chemistry, 1996, 61(8), 2686-9

Synthetic Routes 7

Reaktionsbedingungen

1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C

Referenz

- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

- 4-Vinyl-1,3-dioxolan-2-one

- Sesamolin

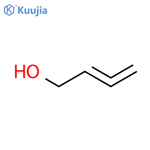

- buta-2,3-dien-1-ol

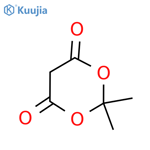

- 2,2-dimethyl-1,3-dioxane-4,6-dione

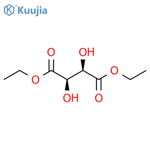

- (+)-Diethyl L-tartrate

- tert-butyl(chloro)dimethylsilane

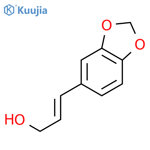

- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

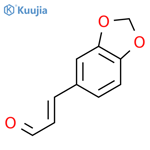

- 2-Propenal,3-(1,3-benzodioxol-5-yl)-

- Benzaldehyde

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Verwandte Literatur

-

1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779

-

2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032

-

Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025

-

Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140

-

Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975

166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-) Verwandte Produkte

- 2309462-86-8(Tert-butyl 3-(4-bromophenyl)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate)

- 1481520-75-5(4-bromo-1-(3-ethoxypropyl)-1H-pyrazol-3-amine)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 1020974-61-1(N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]furan-2-carboxamide)

- 2172454-10-1(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1870263-33-4(3-(aminomethyl)-N-(propan-2-yl)azepane-1-carboxamide)

- 84258-77-5((E)-6-Methyl-2-styrylbenzo[b]thiophene)

- 29640-13-9(methyl 6-isocyanatohexanoate)

- 941949-54-8(N-(4-fluorophenyl)-2-7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamide)

- 86693-76-7(3-(tert-butoxy)-2-methylpropanoic acid)

Empfohlene Lieferanten

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Xinsi New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Minglong (Xianning) Medicine Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge